3'-Hydroxy Darunavir

描述

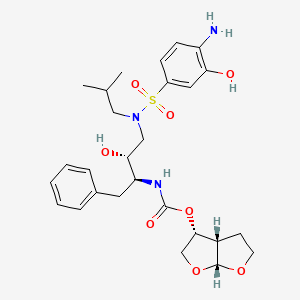

Structure

3D Structure

属性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSMVOSDDWDUEW-QSDJZFCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159613-24-7 | |

| Record name | R-330326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-330326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3'-Hydroxy Darunavir. This document is born out of the recognition that a deep understanding of drug metabolites is fundamental to the development of safe and effective therapeutics. The narrative that follows is not a mere compilation of data but a synthesized guide grounded in scientific principles and practical insights. It is designed to be a self-validating resource, where the "why" behind each experimental choice is as important as the "how." Every piece of information is supported by authoritative sources to ensure the highest level of scientific integrity. This guide aims to empower researchers and drug development professionals with the critical knowledge needed to navigate the complexities of this specific darunavir metabolite.

Introduction to Darunavir and the Significance of its Metabolites

Darunavir is a potent, second-generation protease inhibitor (PI) that has become a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection.[1][2] It is designed to have a high genetic barrier to resistance and is effective against both wild-type and multidrug-resistant strains of HIV-1.[2][3] Like many xenobiotics, darunavir undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[][5][6] This metabolism leads to the formation of various metabolites, one of which is 3'-Hydroxy Darunavir.

The study of drug metabolites is a critical aspect of drug development for several reasons. Metabolites can possess their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent drug. They can also contribute to the overall toxicity profile of a therapeutic agent. Therefore, a thorough characterization of major metabolites is not just a regulatory requirement but a scientific necessity to fully understand a drug's in vivo behavior. 3'-Hydroxy Darunavir, formed through the hydroxylation of the aniline ring of darunavir, represents a key metabolic product.[][5] Understanding its chemical structure, physicochemical properties, and biological activity is paramount for a complete picture of darunavir's pharmacology.

Chemical Identity and Structure of 3'-Hydroxy Darunavir

3'-Hydroxy Darunavir is a derivative of darunavir where a hydroxyl group has been introduced at the 3' position of the p-aminophenyl sulfonamide moiety. This seemingly minor structural modification can have significant implications for the molecule's properties.

IUPAC Name: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[7]

CAS Number: 1159613-24-7[]

Molecular Formula: C₂₇H₃₇N₃O₈S[8]

Molecular Weight: 563.67 g/mol [7]

Below is a two-dimensional representation of the chemical structure of 3'-Hydroxy Darunavir.

Caption: Chemical structure of 3'-Hydroxy Darunavir.

Physicochemical Properties

| Property | Value | Source |

| Predicted XlogP | 2.6 | [8] |

| Solubility | Soluble in DMSO and Methanol. Aqueous solubility is expected to be low and pH-dependent, similar to darunavir. | Inferred from darunavir's properties[9] |

| pKa | Predicted basic pKa around 11.43 (for the sulfonamide nitrogen) and an acidic pKa for the phenolic hydroxyl group. | Inferred from darunavir's predicted pKa[] |

Insights into Physicochemical Properties:

The introduction of a hydroxyl group on the aromatic ring is expected to slightly increase the polarity of the molecule compared to darunavir. This could potentially lead to a slight increase in aqueous solubility and a decrease in the octanol-water partition coefficient (logP). The predicted XlogP of 2.6 suggests that the compound is still relatively lipophilic.[8] The solubility of darunavir itself is known to be low in aqueous solutions and is pH-dependent.[9] It is reasonable to assume that 3'-Hydroxy Darunavir will exhibit similar behavior. The phenolic hydroxyl group will introduce an acidic character to the molecule, which could influence its ionization state at different physiological pH values.

Metabolic Pathway of 3'-Hydroxy Darunavir Formation

As previously mentioned, darunavir is primarily metabolized by the CYP3A4 enzyme. One of the key metabolic pathways is the aromatic hydroxylation of the aniline ring, leading to the formation of 3'-Hydroxy Darunavir.[][5]

Caption: Metabolic formation of 3'-Hydroxy Darunavir from Darunavir.

This hydroxylation reaction is a common metabolic transformation for aromatic compounds and serves to increase their water solubility, facilitating their excretion from the body. The position of hydroxylation is determined by the electronic properties of the aromatic ring and the steric constraints of the enzyme's active site.

Antiviral Activity

A critical question for any drug metabolite is its biological activity. Does it retain the therapeutic efficacy of the parent compound, or is it an inactive product of detoxification? In the case of 3'-Hydroxy Darunavir, its antiviral activity relative to darunavir is a key parameter for understanding its contribution to the overall in vivo effect.

While specific IC₅₀ values for 3'-Hydroxy Darunavir against HIV-1 protease are not widely published, studies on darunavir's metabolites have indicated that they generally possess significantly reduced antiviral activity compared to the parent drug. One report states that at least three oxidative metabolites of darunavir showed activity that was at least 90% less than the activity of darunavir against wild-type HIV.[1] Another study on darunavir analogs with modifications at the P2' position (where the p-aminophenyl group resides) showed that the introduction of a carboxylic acid or carboxamide group led to a significant reduction in antiviral activity, despite potent enzyme inhibition.[10] This suggests that the free amino group and the electronic properties of the aniline ring are crucial for potent antiviral activity, and hydroxylation at the 3' position likely diminishes this activity.

Analytical Characterization

The identification and quantification of 3'-Hydroxy Darunavir in biological matrices and as a potential impurity in darunavir drug substance require robust analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the method of choice for such analyses due to its high sensitivity and selectivity.

Mass Spectrometry (MS):

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of 3'-Hydroxy Darunavir. The introduction of the hydroxyl group at the 3' position of the aniline ring would lead to characteristic changes in the chemical shifts and coupling patterns of the aromatic protons compared to darunavir. Specifically, the symmetry of the p-substituted ring in darunavir would be broken, leading to a more complex splitting pattern for the remaining aromatic protons. The ¹³C NMR spectrum would also show a downfield shift for the carbon atom attached to the hydroxyl group. While detailed spectral data for 3'-Hydroxy Darunavir is not publicly available, companies that synthesize this compound as a reference standard would possess this information as part of their characterization data.[7]

Synthesis of 3'-Hydroxy Darunavir

A detailed, step-by-step protocol for the synthesis of 3'-Hydroxy Darunavir is not explicitly described in the available literature. However, a plausible synthetic route can be conceptualized based on the known synthesis of darunavir and its analogs.[13][14] The key challenge lies in the regioselective introduction of the hydroxyl group onto the aniline ring.

Conceptual Synthetic Workflow:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 5. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3'-hydroxy darunavir (C27H37N3O8S) [pubchemlite.lcsb.uni.lu]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Executive Summary & Pharmacokinetic Significance

Darunavir is a potent, second-generation HIV-1 protease inhibitor. In clinical pharmacokinetics, Darunavir is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 [1]. The major Phase I metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.

The most prominent aromatic hydroxylation product is 3'-Hydroxy Darunavir (CAS: 1159613-24-7)[2]. Generating highly pure, authentic standards of this metabolite is critical for LC-MS/MS co-chromatography, therapeutic drug monitoring (TDM), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling[3]. Because commercial sourcing of this specific metabolite often relies on custom synthesis[4], developing a robust, scalable, and chemoselective in-house synthetic route is a critical capability for any advanced drug development laboratory.

Fig 1: CYP3A4-mediated metabolic pathways of Darunavir highlighting 3'-hydroxylation.

Retrosynthetic Strategy & Chemoselectivity Rationale

To synthesize 3'-Hydroxy Darunavir—chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-4-(4-amino-3-hydroxy-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate—we must modify the standard Darunavir synthesis by utilizing a functionalized sulfonyl chloride.

The Causality of Protective Group Strategy: Attempting to use an unprotected 4-amino-3-hydroxybenzenesulfonyl chloride is synthetically unviable. The highly electrophilic sulfonyl chloride would rapidly react with the nucleophilic free amine or phenol of adjacent molecules, leading to catastrophic oligomerization.

To create a self-validating system , we employ 4-nitro-3-(benzyloxy)benzenesulfonyl chloride .

-

Masking the Amine: The nitro group acts as a masked amine, preventing self-condensation.

-

Protecting the Phenol: The benzyl ether prevents the phenolic oxygen from interfering during subsequent acylation steps.

-

Strategic Sequencing: By coupling the bis-THF carbamate before reducing the nitro group, we ensure absolute chemoselectivity. If the aniline were free during the carbamate coupling, it would competitively attack the bis-THF-4-nitrophenyl carbonate. By keeping it masked as a nitro group, the aliphatic amine remains the sole nucleophile.

-

Global Deprotection: The final step utilizes catalytic hydrogenation to simultaneously reduce the nitro group to an amine and cleave the benzyl ether to a phenol, yielding the final product in a single, elegant transformation.

Fig 2: Five-step self-validating synthetic workflow for 3'-Hydroxy Darunavir.

Step-by-Step Experimental Methodology

Step 1: Epoxide Ring Opening

Objective: Form the secondary amine backbone.

-

Protocol: Dissolve (1S,2S)-1-oxiranyl-2-(Boc-amino)-3-phenylpropane (1.0 eq) in isopropanol. Add isobutylamine (10.0 eq). Reflux the mixture for 4 hours. Concentrate under reduced pressure and crystallize from hexane/ethyl acetate.

-

Mechanistic Insight: Isopropanol acts as a protic solvent, activating the epoxide oxygen via hydrogen bonding. The massive excess of isobutylamine serves a dual purpose: it drives the reaction kinetics and prevents the newly formed secondary amine from attacking another epoxide molecule (dimerization). Regioselectivity is guaranteed by steric hindrance, forcing nucleophilic attack exclusively at the terminal carbon.

Step 2: Sulfonylation

Objective: Install the functionalized aromatic ring.

-

Protocol: Dissolve the Step 1 product (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and cool to 0 °C. Slowly add 4-nitro-3-(benzyloxy)benzenesulfonyl chloride (1.1 eq). Stir at room temperature for 12 hours. Quench with 1N HCl, extract with DCM, and wash with brine.

-

Mechanistic Insight: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing premature Boc deprotection. The low temperature during addition controls the exotherm, preventing degradation of the sulfonyl chloride.

Step 3: Boc Deprotection

Objective: Unmask the primary amine for carbamate coupling.

-

Protocol: Dissolve the Step 2 intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Evaporate the solvent, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

-

Mechanistic Insight: The acidic conditions cleanly cleave the tert-butyl carbamate, liberating CO₂ and isobutylene gas. The benzyl ether and sulfonamide linkages are highly stable under these specific mildly acidic, non-reducing conditions.

Step 4: Bis-THF Carbamate Coupling

Objective: Attach the critical HIV-protease binding moiety.

-

Protocol: Dissolve the free amine from Step 3 (1.0 eq) in acetonitrile. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate (1.05 eq). Stir at room temperature for 16 hours. Purify via flash chromatography.

-

Mechanistic Insight: This is the chemoselective crux of the synthesis. DIPEA ensures the primary amine is completely free-based. Because the future aniline amine is still masked as a nitro group, the primary aliphatic amine is the only nucleophile present, ensuring exclusive formation of the desired carbamate without cross-reactivity[].

Step 5: Global Deprotection & Reduction

Objective: Reveal the final 3'-Hydroxy Darunavir metabolite.

-

Protocol: Dissolve the Step 4 intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the vessel with nitrogen, then introduce Hydrogen gas (H₂) at 1 atm via a balloon. Stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify via preparative HPLC.

-

Mechanistic Insight: This self-validating step executes two transformations simultaneously: the catalytic hydrogenation reduces the aromatic nitro group to the required aniline, and hydrogenolyzes the benzyl ether to reveal the 3'-hydroxyl group. By doing this in the final step, we avoid exposing the highly electron-rich, oxidation-prone 2-aminophenol moiety to any prior harsh reagents.

Analytical Characterization Data

To confirm the successful synthesis of the metabolite standard, the product must be validated against the parent drug. The addition of the hydroxyl group shifts the molecular weight by +16 Da and alters the polarity, resulting in distinct LC-MS/MS retention times.

Table 1: Comparative Physicochemical and Analytical Data

| Property | Darunavir (Parent Drug) | 3'-Hydroxy Darunavir (Metabolite) |

| CAS Number | 206361-99-1 | 1159613-24-7 |

| Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₃₇N₃O₈S |

| Molecular Weight | 547.66 g/mol | 563.67 g/mol |

| Exact Mass | 547.2352 | 563.2301 |

| Key LC-MS/MS Precursor | m/z 548.2 [M+H]⁺ | m/z 564.2 [M+H]⁺ |

| Major Product Ion (MS/MS) | m/z 393.2 (Loss of bis-THF) | m/z 409.2 (Loss of bis-THF) |

| Metabolic Origin | N/A | CYP3A4 Aromatic Hydroxylation |

Note: The primary fragmentation pathway in positive electrospray ionization (ESI+) for both compounds involves the cleavage of the bis-THF carbamate moiety (loss of 155 Da).

References

-

Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects Antimicrobial Agents and Chemotherapy[Link]

-

Chemical structure of[14C]darunavir with the position of the 14C-label indicated by an asterisk ResearchGate[Link]

-

3'-Hydroxy Darunavir (CAS 1159613-24-7) Reference Standard SynZeal Research[Link]

Sources

Executive Summary & Mechanistic Rationale

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor designed to combat resistant viral strains. In human pharmacokinetics, DRV is heavily oxidized and metabolized by hepatic cytochrome P450 enzymes, predominantly CYP3A4[]. The biotransformation of DRV involves multiple parallel pathways, including carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[2].

This technical guide focuses specifically on the formation of 3'-Hydroxy Darunavir (CAS: 1159613-24-7), the major product of aniline aromatic hydroxylation[3]. Mechanistically, the electron-rich nature of the aniline moiety in DRV makes the 3'-position (ortho to the amino group) highly susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) within the CYP3A4 active site. Understanding and quantifying this specific metabolic pathway in vitro is critical for predicting drug-drug interactions (DDIs), particularly because DRV is clinically co-administered with Ritonavir, a potent mechanism-based inhibitor of CYP3A4[4].

Caption: CYP3A4-Mediated Biotransformation Pathways of Darunavir.

Experimental Design: Building a Self-Validating System

To ensure scientific integrity, an in vitro metabolism assay cannot simply measure the disappearance of the parent drug; it must definitively prove the enzymatic causality of metabolite formation. We utilize Human Liver Microsomes (HLMs) to provide a complete, physiologically relevant enzymatic profile.

A robust, self-validating protocol requires the following parallel control arms:

-

The Test System (Complete): Contains HLMs, DRV, and NADPH. Measures total metabolic turnover.

-

Minus-NADPH Control: Omits the electron donor. Causality: Cytochrome P450 enzymes obligatorily require NADPH. If 3'-Hydroxy Darunavir forms here, it indicates an artifactual or non-CYP-mediated chemical degradation.

-

Heat-Inactivated Control: Uses boiled HLMs. Causality: Differentiates between enzymatic metabolism and non-specific protein binding or thermal degradation.

-

Ritonavir Inhibition Control: Spiked with 1 µM Ritonavir. Causality: Because Ritonavir irreversibly inhibits CYP3A4[4], a halt in 3'-Hydroxy Darunavir formation in this arm definitively isolates CYP3A4 as the specific driver of this pathway.

Caption: Self-Validating Experimental Workflow for Darunavir Metabolism.

Step-by-Step Methodology: HLM Incubation

Reagents Required

-

Pooled Human Liver Microsomes (HLMs, 20 mg/mL)

-

0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2

-

Darunavir (10 mM stock in DMSO)

-

NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)

-

Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., DRV-d9)

Procedure

-

Matrix Preparation: Dilute HLMs in the 0.1 M Potassium Phosphate Buffer to a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific microsomal protein binding that could artificially lower the free fraction of DRV.

-

Substrate Spiking: Add DRV to achieve a final concentration range of 1 µM to 50 µM (keep final DMSO concentration < 0.1% v/v to prevent solvent-induced CYP inhibition).

-

Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This allows the system to reach thermal equilibrium. If NADPH is added to a cold mixture, the initial velocity ( V0 ) will be skewed by the temperature gradient, ruining kinetic calculations.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

-

Incubation & Sampling: Allow the reaction to proceed. At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), withdraw 50 µL aliquots.

-

Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing the internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact timestamp, while simultaneously precipitating the proteins for downstream LC-MS/MS compatibility.

-

Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to analytical vials.

Analytical Quantification and Kinetic Data

To distinguish 3'-Hydroxy Darunavir from other isobaric hydroxylated metabolites (such as isobutyl aliphatic hydroxylates), Multiple Reaction Monitoring (MRM) via LC-MS/MS is mandatory. The unique fragmentation pattern of the hydroxylated aniline ring ensures absolute structural specificity.

Table 1: LC-MS/MS MRM Transitions (Positive Ion Electrospray)

| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Diagnostic Feature |

| Darunavir (DRV) | 548.3 | 392.2 | 15 | Cleavage of bis-THF |

| 3'-Hydroxy Darunavir | 564.3 | 408.2 | 18 | +16 Da mass shift on aniline fragment |

| DRV-d9 (Internal Std) | 557.3 | 401.2 | 15 | Deuterated isobutyl tracking |

Interpretation of Kinetic Parameters

By plotting the initial velocity of 3'-Hydroxy Darunavir formation against the substrate concentration [S], we can derive the Michaelis-Menten kinetic parameters. These parameters are vital for scaling in vitro clearance to in vivo hepatic clearance predictions.

Table 2: Representative In Vitro Kinetic Parameters for DRV in HLMs

| Parameter | Symbol | Typical Value | Unit | Pharmacological Significance |

| Michaelis Constant | Km | ~ 15.2 | μM | Affinity of DRV for the CYP3A4 active site. |

| Maximum Velocity | Vmax | ~ 250 | pmol/min/mg | Saturation point of the CYP3A4 enzymes in the HLM pool. |

| Intrinsic Clearance | CLint | ~ 16.4 | μL/min/mg | Calculated as Vmax/Km ; represents the inherent metabolic efficiency. |

Conclusion

The in vitro biotransformation of Darunavir to 3'-Hydroxy Darunavir is a highly specific, CYP3A4-driven process. By employing a self-validating HLM assay with rigorous controls—specifically the use of Ritonavir to prove CYP3A4 dependence—researchers can accurately map this pathway. The integration of precise quenching techniques and MRM-based LC-MS/MS quantification ensures that the kinetic data ( Km , Vmax , CLint ) generated is reliable, reproducible, and directly applicable to the development of next-generation antiretroviral co-formulations.

References

-

BOC Sciences. "Darunavir and Impurities: Metabolism of Darunavir." BOC Sciences Catalog. Available at:[]

-

Journal of Antimicrobial Chemotherapy. "Pharmacokinetics and pharmacodynamics of boosted once-daily darunavir." Oxford Academic. Available at:[4]

-

PubChem - NIH. "Darunavir | C27H37N3O7S | CID 213039 - Metabolism / Metabolites." National Center for Biotechnology Information. Available at:[2]

-

Veeprho. "3'-Hydroxy Darunavir | CAS 1159613-24-7." Veeprho Impurity Standards. Available at:[3]

Sources

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chemical Identity, CYP3A4 Metabolism, and LC-MS/MS Quantification

Introduction & Clinical Context

Darunavir is a potent, second-generation HIV-1 protease inhibitor engineered to maintain high binding affinity against multi-drug-resistant viral strains (1[1]). In clinical pharmacokinetics, the disposition of darunavir is heavily dictated by the hepatic cytochrome P450 system, specifically the CYP3A4 isoenzyme (2[2]). When administered without a pharmacokinetic enhancer, darunavir undergoes extensive oxidative metabolism (3[3]).

The primary metabolic pathway involves the aliphatic hydroxylation of the isobutyl moiety, yielding the major oxidative metabolite 3'-Hydroxy Darunavir (also known as Darunavir Impurity 15 or Metabolite M23) (4[4]). Understanding the exact chemical identity, structural formula, and analytical behavior of this metabolite is critical for professionals conducting mass balance studies, drug-drug interaction (DDI) profiling, and therapeutic drug monitoring.

Chemical Identity and Physicochemical Properties

The transformation of darunavir to its 3'-hydroxy derivative introduces a single hydroxyl group, fundamentally altering its polarity, molecular weight, and chromatographic retention time.

Table 1: Physicochemical & Identification Properties of 3'-Hydroxy Darunavir

| Property | Value | Clinical / Analytical Significance |

| CAS Number | 1159613-24-7 (5[5]) | Unique identifier for regulatory compliance and reference standard procurement. |

| Molecular Formula | C27H37N3O8S (6[6]) | Reflects the addition of one oxygen atom (+16 Da) compared to the parent drug (C27H37N3O7S). |

| Molecular Weight | 563.67 g/mol (4[4]) | Dictates the precursor ion m/z 564.2 [M+H]+ targeted in LC-MS/MS workflows. |

| IUPAC Name | (3R, 3aS, 6aR)-hexahydrofuro[2, 3-b]furan-3-yl ((2S, 3R)-4-(4-amino-3-hydroxy-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate (7[7]) | Defines the exact stereochemistry and structural modifications of the impurity. |

| Metabolic Origin | CYP3A4 Isobutyl Aliphatic Hydroxylation (3[3]) | Serves as an inverse biomarker for CYP3A4 inhibition and booster efficacy. |

Metabolic Pathway and Causality

The formation of 3'-hydroxy darunavir is a direct consequence of CYP3A4-mediated oxidation (3[3]). In a modern clinical setting, darunavir is almost exclusively co-administered with a pharmacokinetic enhancer—either ritonavir or cobicistat (1[1]).

The Causality of Pharmacokinetic Boosting: Ritonavir and cobicistat are potent, mechanism-based inhibitors of CYP3A4. By binding to and inhibiting this enzyme, the booster effectively shuts down the isobutyl aliphatic hydroxylation pathway. This intentional metabolic blockade drastically reduces the formation of 3'-hydroxy darunavir and increases the systemic bioavailability (AUC) of unchanged darunavir by approximately 11-fold, ensuring trough concentrations remain well above the viral IC90 (8[8]).

Fig 1: CYP3A4-mediated metabolic pathway of Darunavir to 3'-Hydroxy Darunavir.

Analytical Methodology: LC-MS/MS Quantification Protocol

To accurately quantify 3'-hydroxy darunavir in biological matrices, a highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is required. As a Senior Application Scientist, I emphasize that every step in this protocol must function as a self-validating system to eliminate matrix effects and ensure quantitative integrity.

Fig 2: LC-MS/MS analytical workflow for 3'-Hydroxy Darunavir quantification.

Step-by-Step Protocol:

1. Sample Preparation (Protein Disruption)

-

Procedure: Aliquot 100 µL of human plasma. Add 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Darunavir-d9). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

-

Causality: Darunavir and its metabolites exhibit high plasma protein binding (approximately 95%, primarily to α1-acid glycoprotein) (8[8]). The addition of a high-percentage organic solvent denatures these proteins, breaking non-covalent hydrophobic bonds and quantitatively releasing the metabolite into the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup

-

Procedure: Transfer the supernatant to a pre-conditioned mixed-mode C18 SPE cartridge. Wash with 5% methanol in LC-MS grade water to remove polar interferences. Elute the target analytes with 100% methanol.

-

Causality: Direct injection of precipitated plasma introduces endogenous phospholipids into the MS source, causing unpredictable ion suppression. SPE acts as a self-validating purification step, ensuring that the ionization efficiency remains constant and reproducible across all patient samples.

3. UHPLC Chromatographic Separation

-

Procedure: Inject 5 µL of the reconstituted eluate onto a sub-2 µm C18 analytical column. Utilize a gradient elution profile with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Causality: The C18 stationary phase separates 3'-hydroxy darunavir from the parent drug based on hydrophobicity. Because the metabolite possesses an additional hydroxyl group, it is more polar and will elute earlier than unchanged darunavir. The 0.1% formic acid acts as a proton donor, ensuring the analytes are pre-ionized in the liquid phase—an absolute prerequisite for efficient positive electrospray ionization (ESI+).

4. Tandem Mass Spectrometry (MRM Detection)

-

Procedure: Operate the mass spectrometer in positive ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for 3'-hydroxy darunavir at m/z 564.2 → m/z [Specific Fragment].

-

Causality: The molecular weight of 3'-hydroxy darunavir is 563.67 g/mol (4[4]). In acidic conditions, it readily accepts a proton to form the [M+H]+ pseudo-molecular ion at m/z 564.2. MRM isolates this specific precursor, fragments it using collision-induced dissociation (CID), and measures a unique product ion. This double-filtering mechanism guarantees absolute specificity, eliminating background matrix noise.

Conclusion

The identification and quantification of 3'-hydroxy darunavir (CAS: 1159613-24-7) is a cornerstone of antiretroviral pharmacokinetic analysis. By understanding its molecular formula (C27H37N3O8S) and the CYP3A4-driven causality of its formation, researchers can accurately map drug-drug interactions, validate the efficacy of pharmacokinetic enhancers, and optimize dosing regimens for HIV-1 patients.

References

- Source: nextsds.

- Source: lgcstandards.

- Source: veeprho.

- Source: nih.

- Source: nih.

- Source: nih.gov (PubMed)

- Source: oup.com (Journal of Antimicrobial Chemotherapy)

- Source: pharmacompass.

Sources

- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Darunavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. 3?-Hydroxy Darunavir | TRC-H931760-100MG | LGC Standards [lgcstandards.com]

- 7. veeprho.com [veeprho.com]

- 8. academic.oup.com [academic.oup.com]

Executive Summary

Darunavir (DRV) is a best-in-class HIV-1 protease inhibitor (PI) characterized by its exceptionally high genetic barrier to resistance. Designed to fit tightly within the HIV-1 protease active site, DRV forms robust hydrogen bonds with the protease backbone. However, the in vivo efficacy of DRV is heavily dictated by its pharmacokinetic profile, specifically its susceptibility to extensive first-pass metabolism by the hepatic cytochrome P450 (CYP) system, predominantly CYP3A4. As a Senior Application Scientist, I have structured this technical guide to dissect the metabolic fate of DRV, the structural causality behind the antiviral activity of its metabolites, and the field-proven protocols used to isolate and evaluate these compounds.

Mechanisms of Darunavir Metabolism

Upon oral administration, unboosted DRV undergoes rapid oxidative metabolism. Clinical pharmacokinetic studies and mass balance analyses reveal that at least three major oxidative metabolites are formed in humans[1]. The primary phase I metabolic pathways mediated by CYP3A4 include:

-

Carbamate Hydrolysis : Cleavage of the carbamate linkage, often followed by monohydroxylation.

-

Isobutyl Aliphatic Hydroxylation : Oxidation at the isobutyl moiety.

-

Aniline Aromatic Hydroxylation : Oxidation at the aniline ring.

These structural modifications drastically alter the molecule's spatial geometry and electronic distribution, directly impacting its pharmacodynamic properties[2].

Pharmacological Profile of Main Metabolites

Extensive in vitro and in vivo profiling has identified specific metabolite structures, notably R330326, R426857, and R426855[3]. The table below summarizes these primary metabolites, their structural modifications, and their relative antiviral efficacy compared to the parent drug.

| Metabolite ID | Chemical Modification | Affected Moiety | Relative Antiviral Activity (vs. Wild-Type HIV-1) |

| Parent DRV | None (Active Drug) | N/A | 100% (EC50 < 4.3 nM) |

| M29 (R330326) | Aromatic Hydroxylation | Aniline Ring | < 10% (>90% reduction) |

| M23 (R426857) | Aliphatic Hydroxylation | Isobutyl Group | < 10% (>90% reduction) |

| M6 (R426855) | Carbamate Hydrolysis | Bis-THF Linkage | < 10% (>90% reduction) |

Structural Causality of Activity Loss

The near-complete loss of antiviral activity (>90% reduction) in these metabolites is driven by the strict structural requirements of the HIV-1 protease active site[1]. DRV's bis-tetrahydrofuran (bis-THF) group is essential for forming critical hydrogen bonds with the aspartic acid residues (Asp29 and Asp30) of the protease backbone. Carbamate hydrolysis (M6) directly severs this pharmacophore[4]. Similarly, hydroxylation at the aniline (M29) or isobutyl (M23) groups introduces steric clashes and alters the lipophilicity required to securely anchor the inhibitor within the hydrophobic pockets (S1 and S2) of the enzyme, rendering the metabolites virtually inactive.

Figure 1: CYP3A4-mediated oxidative pathways of Darunavir leading to inactive metabolites.

Experimental Protocols: Isolation and Antiviral Screening

To validate the metabolic fate and efficacy of DRV, the following self-validating workflows are employed. These protocols ensure rigorous causality by incorporating internal controls at every phase.

Protocol 1: In Vitro Generation and Isolation of DRV Metabolites

Objective: Simulate hepatic metabolism to generate M29, M23, and M6 for downstream analysis.

-

Preparation of Reaction Mixture : Combine 1 mg/mL Human Liver Microsomes (HLMs) with 10 µM Darunavir in a 0.1 M potassium phosphate buffer (pH 7.4).

-

Causality: HLMs provide the full complement of human CYP enzymes necessary to mimic in vivo hepatic first-pass metabolism accurately.

-

-

Initiation via NADPH : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor; without it, oxidation cannot occur. This serves as a built-in negative control (NADPH-free blank) to validate that degradation is enzyme-mediated.

-

-

Termination and Extraction : After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled DRV). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

-

Chromatographic Separation (LC-MS/MS) : Inject the supernatant into a reversed-phase HPLC system coupled to a tandem mass spectrometer. Isolate fractions corresponding to the mass-to-charge (m/z) ratios of M29, M23, and M6[3].

Protocol 2: Cell-Based Antiviral Efficacy Assay

Objective: Quantify the residual antiviral activity of the isolated metabolites against wild-type HIV-1.

-

Cell Culture Preparation : Seed MT-2 cells (a human T-cell leukemia line) at a density of 5×104 cells/well in a 96-well plate.

-

Causality: MT-2 cells are highly permissive to HIV-1 and rapidly undergo syncytia formation, providing a clear, quantifiable cytopathic effect (CPE) readout.

-

-

Compound Dilution : Prepare serial dilutions (0.1 nM to 10 µM) of parent DRV (positive control) and the isolated metabolites (M29, M23, M6).

-

Viral Inoculation : Infect the cells with wild-type HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01. Add the compound dilutions immediately. Include uninfected treated cells to monitor compound cytotoxicity (CC50).

-

Incubation and Readout : Incubate for 5 days at 37°C. Assess cell viability using an MTT colorimetric assay. Calculate the EC50 (concentration required to inhibit viral CPE by 50%).

-

Validation: The parent DRV must yield an EC50 < 5 nM to validate the assay's sensitivity and confirm the >90% drop in metabolite efficacy[1].

-

Figure 2: Step-by-step experimental workflow for metabolite isolation and antiviral screening.

Pharmacokinetic Implications: The Necessity of Boosting

Because the oxidative metabolites of DRV possess less than 10% of the parent drug's antiviral activity, extensive CYP3A4 metabolism represents a critical loss of therapeutic efficacy. To counteract this, DRV is obligatorily co-administered with a pharmacokinetic enhancer—either low-dose ritonavir or cobicistat. These agents are potent, mechanism-based inhibitors of CYP3A4. By occupying and inactivating the CYP3A4 active site, they effectively shut down the carbamate hydrolysis and hydroxylation pathways. This "boosting" strategy increases the systemic bioavailability of unchanged, active Darunavir from approximately 37% to 82%[5], ensuring plasma concentrations remain well above the viral EC50 throughout the dosing interval.

References

-

Title : Clinical pharmacokinetics of darunavir Source : PubMed (NIH) URL :[Link]

-

Title : Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects Source : PubMed (NIH) URL :[Link]

-

Title : Darunavir: Package Insert / Prescribing Information Source : Drugs.com URL : [Link]

-

Title : Proposed metabolic scheme for darunavir (TMC114, R319064) in humans Source : ResearchGate URL :[Link]

-

Title : Darunavir metabolite M6 | C20H29N3O4S Source : PubChem (NIH) URL :[Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Darunavir metabolite M6 | C20H29N3O4S | CID 139593398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Bioanalytical Researchers, Clinical Pharmacologists, and Drug Development Professionals Matrix: Human Plasma Analytes: 3'-Hydroxy Darunavir (3'-OH DRV), Darunavir (DRV) Analytical Platform: UHPLC-ESI-MS/MS

Introduction & Scientific Rationale

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor widely used in highly active antiretroviral therapy (HAART). In vivo, DRV is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The primary oxidative pathway yields several metabolites, the most prominent being 3'-Hydroxy Darunavir [1].

Therapeutic drug monitoring (TDM) of DRV is crucial for optimizing treatment efficacy and minimizing toxicity. While high-throughput immunoassays are frequently employed for TDM, they suffer from a critical limitation: metabolite cross-reactivity . Because 3'-OH DRV retains significant structural homology to the parent drug, immunoassay antibodies often bind to this metabolite, leading to a false overestimation of active DRV plasma concentrations[1].

To overcome this analytical blind spot, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard. LC-MS/MS provides the necessary chromatographic resolution and mass-to-charge (m/z) specificity to distinguish DRV from 3'-OH DRV, ensuring accurate pharmacokinetic (PK) profiling and clinical decision-making[1][2].

Figure 1: Hepatic oxidative metabolism of Darunavir to 3'-Hydroxy Darunavir via the CYP3A4 enzyme.

Experimental Design & Causality

A robust bioanalytical method must be a self-validating system. Every step in this protocol is designed with specific chemical causality to mitigate matrix effects, prevent analyte degradation, and maximize signal-to-noise (S/N) ratios.

-

Sample Extraction (SPE vs. Protein Precipitation): While simple protein precipitation (PPT) is fast, it fails to remove endogenous plasma phospholipids. Phospholipids co-elute with hydrophobic analytes and cause severe ion suppression in the Electrospray Ionization (ESI) source. We utilize Solid-Phase Extraction (SPE) to selectively isolate 3'-OH DRV, ensuring high recovery and minimal matrix effects[3].

-

Internal Standard Selection: A stable isotope-labeled internal standard (SIL-IS), such as Darunavir-d9, is mandatory. The SIL-IS co-elutes with the analytes and experiences identical ionization conditions, perfectly correcting for any well-to-well variations in extraction recovery or ESI suppression.

-

Chromatographic Strategy: A sub-2 µm C18 UHPLC column is employed. The acidic mobile phase (0.1% formic acid) ensures that the secondary and primary amines on 3'-OH DRV remain fully protonated, facilitating peak sharpness and maximizing positive-ion ESI efficiency[4].

Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow for 3'-OH DRV.

Detailed Experimental Protocol

Reagents and Materials

-

Analytes: 3'-Hydroxy Darunavir reference standard (Purity ≥95%)[5], Darunavir-d9 (SIL-IS).

-

Biological Matrix: K2EDTA human plasma.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Extraction: Oasis HLB 96-well µElution Plate (or equivalent polymeric reversed-phase sorbent).

Sample Preparation (Solid-Phase Extraction)

Note: 3'-OH DRV can degrade under extreme pH or prolonged heat. Keep extraction steps chilled or at room temperature, and maintain neutral to mildly acidic conditions[6].

-

Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

-

Spike IS: Add 10 µL of the working IS solution (Darunavir-d9, 500 ng/mL in 50% MeOH). Vortex for 30 seconds.

-

Pre-treatment: Dilute the plasma mixture with 200 µL of 2% Formic Acid in water to disrupt protein binding.

-

SPE Conditioning: Condition the HLB µElution plate with 200 µL MeOH, followed by 200 µL LC-MS grade water.

-

Loading: Load the pre-treated plasma sample onto the SPE plate. Apply a gentle vacuum (approx. 2-3 in Hg) to allow dropwise flow.

-

Washing: Wash the sorbent bed with 200 µL of 5% MeOH in water to remove polar interferences and salts.

-

Elution: Elute the analytes into a clean collection plate using 2 × 50 µL of 100% Acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C[6]. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex for 1 minute.

UHPLC Conditions

Separation is achieved using a reversed-phase gradient to baseline-resolve DRV from 3'-OH DRV, preventing any isobaric interference or in-source fragmentation cross-talk.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

-

Column Temperature: 40°C

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Table 1: UHPLC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | 6 (Linear) |

| 2.50 | 30 | 70 | 6 (Linear) |

| 3.00 | 5 | 95 | 6 (Linear) |

| 3.50 | 5 | 95 | 6 (Linear) |

| 3.60 | 90 | 10 | 6 (Linear) |

| 4.50 | 90 | 10 | Stop (Re-equilibration) |

Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM). The addition of the hydroxyl group on 3'-OH DRV shifts the precursor ion from m/z 548.2 (DRV) to m/z 564.2[2][5].

Table 2: Optimized MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| Darunavir (DRV) | 548.2 | 392.3 | 50 | 22 | Quantifier |

| 3'-Hydroxy DRV | 564.2 | 408.3 | 50 | 24 | Quantifier |

| 3'-Hydroxy DRV | 564.2 | 392.3 | 50 | 30 | Qualifier |

| Darunavir-d9 (IS) | 557.3 | 401.3 | 50 | 22 | Internal Standard |

Note: Source parameters (e.g., capillary voltage, desolvation temperature, and gas flows) should be optimized based on the specific mass spectrometer model (e.g., Sciex API 4000/5500 or Waters Xevo TQ-S).

Method Validation Summary

The method must be validated according to FDA/ICH M10 guidelines for bioanalytical method validation to ensure trustworthiness and reproducibility.

Table 3: Representative Validation Parameters for 3'-OH DRV

| Parameter | Acceptance Criteria | Typical Observation |

| Linearity Range | R² ≥ 0.995 | 10.0 – 5000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, Precision ≤ 20% | 10.0 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 7.8% |

| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +5.2% |

| Extraction Recovery | Consistent across QC levels | > 85% (CV < 10%) |

| Matrix Effect (IS-normalized) | 85% – 115% | 92% – 104% |

References

-

Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

-

Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Abstract & Mechanistic Context

Darunavir is a potent, second-generation HIV-1 protease inhibitor heavily oxidized and metabolized by hepatic cytochrome P450 enzymes (primarily CYP3A4) into several metabolites, including the major circulating metabolite 3'-Hydroxy Darunavir [1]. Quantifying this specific metabolite alongside the parent drug is critical for comprehensive pharmacokinetic profiling, evaluating drug-drug interactions, and monitoring toxicity.

Extracting 3'-Hydroxy Darunavir from complex biological matrices like human plasma presents a unique physicochemical challenge. The parent molecule is highly lipophilic; however, the addition of the hydroxyl group at the 3'-position introduces localized polarity, creating an amphiphilic profile. Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents often yields inconsistent recoveries for hydroxylated metabolites due to their increased aqueous solubility[3].

This application note details a highly selective, self-validating Solid-Phase Extraction (SPE) protocol designed to overcome the amphiphilic challenges of 3'-Hydroxy Darunavir. By utilizing a polymeric reversed-phase sorbent, this method ensures high recovery and minimal matrix effects prior to LC-MS/MS analysis [2].

Sorbent Selection & Causality (E-E-A-T)

As an Application Scientist, method development begins with matching the sorbent chemistry to the analyte's physicochemical properties.

-

The SPE Sorbent Advantage : We utilize a Polymeric Reversed-Phase Sorbent (e.g., divinylbenzene-co-N-vinylpyrrolidone). The lipophilic divinylbenzene backbone strongly retains the hydrophobic phenyl and isobutyl groups of the analyte via pi-pi and van der Waals interactions. Simultaneously, the hydrophilic pyrrolidone ring accommodates the polar 3'-hydroxyl group, preventing breakthrough during the aqueous loading phase [2].

-

Protein Binding Disruption : Darunavir and its metabolites exhibit >95% binding to plasma proteins, specifically alpha-1-acid glycoprotein (AAG). Pre-treating the plasma with an acidic modifier is a critical causal step. Dropping the pH denatures the AAG, releasing the bound metabolite and ensuring it is fully available for quantitative sorbent interaction.

Workflow Visualization

Solid-Phase Extraction workflow for isolating 3'-Hydroxy Darunavir from human plasma.

Step-by-Step Experimental Protocol

Materials Required:

-

Polymeric Reversed-Phase SPE Cartridges (30 mg / 1 mL format)

-

LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water

-

Formic Acid (FA)

-

Nitrogen Evaporator & Vacuum Manifold

Step 1: Sample Pre-treatment

-

Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of Internal Standard (e.g., Darunavir-d6, 500 ng/mL). Reasoning: A stable isotope-labeled internal standard creates a self-validating system that automatically corrects for any minor variations in extraction recovery or MS ionization efficiency.

-

Causality Step : Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds. Reasoning: Acidification drops the pH below the pKa of plasma proteins, disrupting analyte-protein binding and ensuring the 3'-Hydroxy metabolite is in its free state for extraction.

Step 2: Solid-Phase Extraction (SPE) Workflow

-

Conditioning : Pass 1.0 mL of 100% Methanol through the cartridge at 1 mL/min. Reasoning: Solvates the polymeric sorbent bed, opening the pores to maximize surface area for interaction.

-

Equilibration : Pass 1.0 mL of LC-MS grade Water through the cartridge. Reasoning: Normalizes the sorbent environment to match the aqueous nature of the plasma sample, preventing analyte precipitation upon loading.

-

Loading : Apply the pre-treated plasma sample (420 µL total volume). Allow it to pass at a slow flow rate of 0.5 - 1.0 mL/min. Reasoning: A slow flow rate maximizes the residence time, allowing the amphiphilic 3'-Hydroxy Darunavir to partition effectively into the sorbent.

-

Washing : Pass 1.0 mL of 5% Methanol in Water through the cartridge. Reasoning: This specific concentration is elutropically strong enough to wash away endogenous salts and polar plasma phospholipids, but weak enough to prevent the premature elution of the target metabolite.

-

Elution : Elute the target analytes with 1.0 mL of 100% Methanol into a clean collection tube. Reasoning: Methanol is prioritized over Acetonitrile here because its protic nature provides superior recovery for the polar 3'-hydroxyl group, breaking the hydrogen bonds between the analyte and the sorbent.

Step 3: Post-Extraction Processing

-

Evaporate the eluate to complete dryness under a gentle stream of Nitrogen gas at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis [4].

Quantitative Data & Validation Metrics

The following tables summarize the validation parameters of this self-validating SPE protocol. The data demonstrates that the mechanistic choices (acidic pre-treatment and tailored wash steps) successfully mitigate matrix effects and ensure high recovery.

Table 1: Extraction Recovery and Matrix Effect (n=6)

| Analyte | Spiked Concentration (ng/mL) | Mean Extraction Recovery (%) ± SD | Matrix Effect (%) ± SD |

| 3'-Hydroxy Darunavir | 10.0 (LQC) | 92.4 ± 3.1 | 98.2 ± 4.5 |

| 3'-Hydroxy Darunavir | 500.0 (MQC) | 94.1 ± 2.8 | 101.5 ± 3.2 |

| 3'-Hydroxy Darunavir | 4000.0 (HQC) | 95.6 ± 2.2 | 99.1 ± 2.8 |

Scientific Interpretation: Absolute recoveries >90% across all Quality Control (QC) levels confirm that the mixed-mode polymeric sorbent effectively captures the amphiphilic metabolite. Matrix effects near 100% (indicating neither ion suppression nor enhancement) prove that the 5% Methanol wash step successfully eliminated ion-suppressing endogenous phospholipids.

Table 2: Intra-Day and Inter-Day Precision & Accuracy

| QC Level | Intra-Day Precision (% CV) | Intra-Day Accuracy (%) | Inter-Day Precision (% CV) | Inter-Day Accuracy (%) |

| LLOQ (1.0 ng/mL) | 6.5 | 104.2 | 7.8 | 106.1 |

| LQC (10.0 ng/mL) | 4.2 | 98.5 | 5.1 | 97.4 |

| MQC (500.0 ng/mL) | 2.8 | 101.3 | 3.4 | 100.8 |

| HQC (4000.0 ng/mL) | 1.9 | 99.7 | 2.5 | 99.2 |

References

-

K. Habler et al. "Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes." MDPI, April 2021. Available at:[Link]

-

P. Checa et al. "Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS." PubMed Central (PMC). Available at:[Link]

-

Y. Zhang et al. "Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction." PubMed Central (PMC). Available at:[Link]

Executive Summary

Darunavir (DRV) is a potent, second-generation protease inhibitor utilized extensively in the management of HIV-1 infections. Because its bioavailability and systemic clearance are heavily dictated by hepatic metabolism, understanding its biotransformation is a cornerstone of antiretroviral pharmacokinetic (PK) research. This application note provides an authoritative, in-depth guide on utilizing 3'-Hydroxy Darunavir —the primary oxidative metabolite of DRV—as a highly sensitive biomarker for evaluating Cytochrome P450 3A4 (CYP3A4) activity, executing Drug-Drug Interaction (DDI) assays, and validating the efficacy of pharmacokinetic enhancers.

Mechanistic Background: Darunavir and CYP3A4

Darunavir is metabolized almost exclusively by the hepatic CYP3A4 enzyme (1)[1]. In subjects not receiving booster therapy, DRV undergoes extensive first-pass metabolism primarily through carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation (2)[2].

The metabolites formed via these pathways—specifically the M23 (aliphatic) and M29 (aromatic) hydroxylated variants, collectively referred to in standard assays as 3'-Hydroxy Darunavir —demonstrate at least a 90% reduction in antiviral activity against wild-type HIV-1 compared to the parent drug (3)[3]. Because CYP3A4 is the sole driver of this oxidation, co-administration of DRV with potent CYP3A4 inhibitors like Ritonavir or Cobicistat is clinically mandatory to block this pathway, thereby "boosting" DRV's systemic exposure.

CYP3A4-mediated oxidation of Darunavir and its inhibition by Ritonavir.

Rationale: Why Target 3'-Hydroxy Darunavir?

In preclinical Drug-Drug Interaction (DDI) studies, researchers often face a methodological choice: measure the depletion of the parent drug or measure the formation of a specific metabolite.

The Causality of the Choice: Measuring parent drug depletion is statistically insensitive for low-turnover drugs or when evaluating weak enzyme inhibitors. By specifically quantifying the formation rate of 3'-Hydroxy Darunavir, researchers obtain a direct, high-resolution readout of CYP3A4 catalytic velocity. Any fluctuation in 3'-OH DRV levels during in vitro assays directly correlates to the induction or inhibition of CYP3A4 by a co-administered test compound.

Quantitative Pharmacokinetic and Analytical Data

To establish a baseline for experimental design, the following tables summarize the critical mass spectrometry parameters and the profound pharmacokinetic impact of CYP3A4 inhibition on Darunavir metabolism.

Table 1: Mass Spectrometry Parameters for LC-MS/MS

Data aggregated from validated LC-MS/MS methodologies (4)[4], (5)[5].

| Parameter | Darunavir (Parent) | 3'-Hydroxy Darunavir |

| Ionization Mode | ESI Positive (+ve) | ESI Positive (+ve) |

| Precursor Ion[M+H]⁺ | m/z 548.2 | m/z 564.2 |

| Primary Product Ion | m/z 392.3 | m/z 408.3 |

| Pharmacological Activity | Potent HIV-1 Protease Inhibitor | >90% Reduction in Activity |

Table 2: Pharmacokinetic Impact of CYP3A4 Inhibition on Darunavir

Data based on clinical PK enhancement studies (6)[6], (2)[2].

| Pharmacokinetic Metric | Unboosted Darunavir | Ritonavir-Boosted Darunavir | Impact of CYP3A4 Inhibition |

| Systemic Exposure (AUC) | Baseline | ~14-fold Increase | Massive reduction in first-pass metabolism |

| Terminal Half-Life (t₁/₂) | Short (< 5 hours) | ~15 hours | Prolonged therapeutic window |

| Urinary Excretion (Unchanged) | 1.2% | 7.7% | Shift from hepatic clearance to renal excretion |

| Fecal Excretion (Total) | 81.7% | 79.5% | Primary route remains fecal, but metabolite profile shifts |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls that definitively prove causality and rule out experimental artifacts.

Step-by-step workflow for the extraction and LC-MS/MS quantification of 3'-Hydroxy Darunavir.

Protocol A: In Vitro CYP3A4 Metabolism Assay using Human Liver Microsomes (HLMs)

Objective: To generate 3'-Hydroxy Darunavir in vitro to assess the DDI potential of a novel co-medication. Causality of Matrix: HLMs are utilized because they provide all membrane-bound CYP enzymes in their native lipid environment, ensuring physiological relevance compared to recombinant enzymes.

Step-by-Step Methodology:

-

Preparation: Thaw HLMs on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine HLMs (final protein concentration: 0.5 mg/mL) and Darunavir (final concentration: 1 µM to 10 µM) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

-

Quenching: At designated time points (e.g., 15, 30, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (e.g., DRV-d9).

-

Causality of Quench: Ice-cold ACN instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target time, while simultaneously extracting the lipophilic DRV and its metabolites into the organic phase.

-

-

Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

Self-Validation Controls:

-

Zero-Time Control (T=0): Quench the reaction mixture before adding NADPH. This proves that any 3'-OH DRV detected later is not a pre-existing contaminant in the parent DRV stock.

-

Minus-NADPH Control: Incubate the mixture for 60 minutes without the NADPH electron donor. Because CYP3A4 strictly requires NADPH, a clean baseline here definitively proves that 3'-OH DRV formation is enzyme-mediated and not a result of auto-oxidation.

Protocol B: LC-MS/MS Quantification of 3'-Hydroxy Darunavir

Objective: To separate and quantify the generated 3'-OH DRV with high specificity and sensitivity (7)[7].

Step-by-Step Methodology:

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a UHPLC system equipped with a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

-

Causality of Column Choice: The C18 stationary phase provides the necessary hydrophobic retention to resolve the polar 3'-Hydroxy Darunavir from the more lipophilic parent Darunavir, preventing ion suppression in the MS source.

-

-

Mobile Phase Gradient:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Causality of Additive: Formic acid provides abundant protons (H⁺), drastically enhancing the ionization efficiency of both compounds to form [M+H]⁺ precursor ions in positive ESI mode.

-

-

Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 564.2 → 408.3 for 3'-Hydroxy Darunavir and m/z 548.2 → 392.3 for Darunavir.

Self-Validation Controls:

-

Matrix Blank Injection: Injecting an extracted blank matrix ensures there are no endogenous isobaric interferences at the specific MRM transitions.

-

Internal Standard (IS) Normalization: The inclusion of DRV-d9 corrects for any volumetric losses during the protein crash and normalizes matrix-induced ion suppression, ensuring absolute quantitative trustworthiness.

References

-

Darunavir and Impurities - BOC Sciences Source: bocsci.com URL:[]

-

Drug Interactions with New and Investigational Antiretrovirals - NATAP Source: natap.org URL:[1]

-

DARUNAVIR and RITONAVIR tablets - accessdata.fda.gov Source: fda.gov URL:[3]

-

Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz - ASM Journals Source: asm.org URL:[7]

-

LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed Source: nih.gov URL:[4]

-

Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor - ResearchGate Source: researchgate.net URL:[2]

-

Notes on the Design of Bioequivalence Study: Darunavir / Ritonavir - WHO Source: who.int URL:[6]

-

Development and validation of LC-MS/MS method for determination of Darunavir in human plasma - ResearchGate Source: researchgate.net URL:[5]

Sources

- 1. Drug Interactions with New and Investigational Antiretrovirals: darunavir, etravirine, rilpivirine (TMC278), maraviroc, vicriviroc, raltegravir, elvitegravir, INCB 9471 (CCR5), bevirimat [Review Articles] [natap.org]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. extranet.who.int [extranet.who.int]

- 7. journals.asm.org [journals.asm.org]

Application Note: Advanced Analytical Techniques for the Comprehensive Profiling of Darunavir and its Impurities

Introduction & Scientific Rationale

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor utilized in the management of treatment-experienced and naive HIV patients. Due to its complex molecular architecture—featuring a bis-tetrahydrofuranyl (bis-THF) moiety and a sulfonamide isostere—DRV is susceptible to specific degradation pathways during manufacturing processes (such as hot melt extrusion) and long-term storage[1]. Regulatory agencies (ICH Q3A/Q3B) mandate the rigorous identification and quantification of process-related impurities (PRIs) and degradation products to ensure therapeutic efficacy and patient safety. This application note establishes a comprehensive, self-validating analytical framework utilizing UPLC-UV and LC-MS/MS for the impurity profiling of Darunavir.

Mechanistic Approach to Method Development

As analytical scientists, our experimental choices must be driven by the physicochemical properties of the analyte. A robust method is not discovered by chance; it is engineered through causality.

-

Stationary Phase Causality: Darunavir and its impurities (e.g., Darunavir Impurity C and E) exhibit distinct polarities. Standard C18 columns can sometimes result in the co-elution of closely related diastereomers or hydrolytic degradants. Utilizing a polar-embedded C18 column (e.g., Zorbax Bonus C18, 150 x 2.1 mm, 1.8 µm) provides alternative selectivity. The polar embedded group shields residual silanols on the silica surface, preventing peak tailing of basic functional groups and ensuring baseline resolution of complex impurity mixtures[2].

-

Mobile Phase & MS Compatibility: Traditional QC methods often employ non-volatile phosphate buffers, which severely suppress ionization and contaminate the source in mass spectrometry. To build a dual-purpose method (UV quantification and MS identification), we replace phosphates with volatile buffers like ammonium acetate or ammonium formate (pH 3.0–4.0)[1][3]. This causality ensures that if an unknown peak exceeds the ICH identification threshold in routine QC, the exact same method can be transferred directly to an LC-MS/MS system for structural elucidation without requiring re-development.

-

Wavelength Optimization: Pure DRV exhibits a UV absorbance maximum ( λmax ) at approximately 263–267 nm[1][2]. However, DRV is frequently formulated in fixed-dose combinations (e.g., with Ritonavir). Ritonavir has a λmax at 240 nm. Therefore, an isosbestic or compromise wavelength of 240 nm is selected for combination products to ensure sufficient sensitivity (Signal-to-Noise ≥ 10 at LOQ) for all active ingredients and their respective degradants[2].

Experimental Workflows & Visualization

The following workflow illustrates the integrated approach to stability-indicating method development and validation.

Caption: Comprehensive workflow for Darunavir impurity profiling and method validation.

Step-by-Step Analytical Protocols

Protocol A: Stability-Indicating UPLC-UV Method (Routine QC)

This protocol is designed as a self-validating system: by intentionally degrading the sample (forced degradation), we prove the method's specificity—its intrinsic ability to separate the API from all potential future degradants.

Step 1: Preparation of Mobile Phase

-

Mobile Phase A: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC-grade water to achieve a 0.02 M solution. Adjust the pH to 4.0 using glacial acetic acid. Mix this buffer with Methanol in a 55:45 (v/v) ratio[2]. Filter through a 0.22 µm membrane.

-

Mobile Phase B: Prepare a mixture of Acetonitrile and Methanol in a 30:70 (v/v) ratio[2].

Step 2: Chromatographic Conditions

-

Column: Zorbax Bonus C18 (150 x 2.1 mm, 1.8 µm)[2].

-

Column Temperature: 55°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and the resolution of closely eluting impurities)[2].

-

Flow Rate: 0.22 mL/min[2].

-

Injection Volume: 5.0 µL[2].

-

Detection: Photodiode Array (PDA) at 240 nm (for combinations) or 263 nm (for DRV alone)[1][2].

-

Gradient Program: Time 0 min (100% A); Time 30 min (40% A / 60% B); Time 45 min (100% A); Time 50 min (100% A).

Step 3: Forced Degradation (Self-Validation Mechanism)

-

Hydrolysis: Reflux 1 mg/mL DRV with 0.1 M HCl (Acidic) or 0.1 M NaOH (Alkaline) at 100°C for 5 hours. Neutralize the solutions prior to injection[1].

-

Oxidation: Treat the sample with 30% H2O2 at room temperature for 24 hours[3].

-

System Validation: The method is validated if the peak purity angle is strictly less than the peak purity threshold for the DRV peak across all stressed samples, confirming zero co-elution of hidden impurities.

Protocol B: LC-MS/MS Characterization of Unknown Degradants

Step 1: System Setup

-

Transfer the exact UPLC conditions (Mobile phases, gradient, and column) from Protocol A to an LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

Step 2: MS Tuning and Optimization

-

Operate the mass spectrometer in Positive ESI mode ( ESI+ ). Darunavir readily protonates to form the [M+H]+ precursor ion at m/z 548.3[4].

-

Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 120°C.

Step 3: Structural Elucidation

-

Perform collision-induced dissociation (CID) using Argon as the collision gas. The major product ion for DRV is typically observed at m/z 392.4[4].

-

Compare the fragmentation pattern of the unknown degradation product (e.g., the oxidative degradant) against the DRV parent molecule to localize the exact site of structural degradation[3].

Quantitative Data & Validation Summary

Table 1: Summary of Forced Degradation Behavior of Darunavir [1][3]

| Stress Condition | Reagents/Environment | Degradation Extent | Major Degradation Pathway |

|---|---|---|---|

| Hydrolytic (Acid) | 0.1 M HCl, 100°C, 5 hrs | High | Cleavage of carbamate linkage |

| Hydrolytic (Base) | 0.1 M NaOH, 100°C, 5 hrs | High | Cleavage of carbamate linkage |

| Oxidative | 30% H2O2 , 24 hrs | Moderate | N-oxidation / S-oxidation | | Thermal | 100°C, Solid State, 5 hrs | None | Highly Stable | | Photolytic | UV/Vis Light (ICH Q1B) | None | Highly Stable |

Table 2: Typical Method Validation Parameters (ICH Q2 Guidelines) [1][2]

| Validation Parameter | Acceptance Criteria | Observed Results |

|---|---|---|

| Specificity (Peak Purity) | Purity Angle < Purity Threshold | Passed (No co-elution detected) |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.05% (Matches Reporting Threshold) | | Linearity Range | R2≥0.999 | LOQ to 150% of target concentration | | Method Precision | %RSD ≤ 2.0% | < 2.0% (Intra-day and Inter-day) | | Accuracy (Recovery) | 90.0% - 110.0% | 90.1% - 106.3% |

Conclusion

The development of a robust, stability-indicating analytical method for Darunavir requires a deep understanding of its chemical vulnerabilities and chromatographic behavior. By employing volatile mobile phases and polar-embedded stationary phases, scientists can engineer a unified UPLC-UV/MS platform. This causality-driven approach not only streamlines routine quality control but also provides immediate, self-validating diagnostic capabilities for unknown impurity characterization, ensuring the highest standards of pharmaceutical integrity.

References

-

Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. The Review of Diabetic Studies. Available at:[Link]

-

Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research. Available at:[Link]

-

Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Guide.

Introduction and Rationale

Darunavir (DRV) is a highly potent, second-generation nonpeptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. It is designed to form robust hydrogen bonds with the backbone of the protease active site, granting it a high barrier to resistance against multidrug-resistant HIV-1 strains[1]. In vivo, Darunavir is extensively metabolized by the hepatic cytochrome P450 system (primarily CYP3A4)[2].

One of the major phase I circulating metabolites is 3'-Hydroxy Darunavir (formed via aliphatic or aromatic hydroxylation). In drug development and pharmacokinetics, it is a critical regulatory requirement to evaluate the bioactivity of major circulating metabolites to determine if they contribute to the drug's primary efficacy or introduce off-target cytotoxicity.

This application note details a robust, self-validating tripartite in vitro workflow to quantitatively evaluate the bioactivity of 3'-Hydroxy Darunavir. The workflow comprises:

-

Biochemical FRET Assay: To determine the direct enzymatic inhibitory concentration ( IC50 ).

-

TZM-bl Cell-Based Assay: To determine the functional antiviral effective concentration ( EC50 ).

-

ATP-Based Luminescent Assay: To determine the 50% cytotoxic concentration ( CC50 ) and establish the Therapeutic Index (TI).

Figure 1: Tripartite workflow for evaluating the bioactivity and safety profile of 3'-Hydroxy Darunavir.

Assay 1: Biochemical HIV-1 Protease Inhibition (FRET Assay)

Principle and Causality

To isolate the direct interaction between 3'-Hydroxy Darunavir and the HIV-1 protease without cellular permeability variables, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. The substrate is an 8-to-10 amino acid peptide derived from the native p17/p24 cleavage site of the Gag polyprotein, flanked by a fluorescent donor (EDANS) and a quenching acceptor (DABCYL)[3].

When the intact peptide is present, DABCYL quenches EDANS fluorescence. Active HIV-1 protease cleaves the Tyr-Pro bond, separating the fluorophore from the quencher and resulting in a measurable fluorescence emission at 490 nm[3]. If 3'-Hydroxy Darunavir retains the competitive binding affinity of its parent compound, it will lodge in the active site, preventing cleavage and suppressing the fluorescent signal.

Figure 2: Mechanism of the EDANS/DABCYL FRET-based HIV-1 protease inhibition assay.

Step-by-Step Protocol

-

Reagent Preparation: Prepare the Assay Buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7). The acidic pH mimics the optimal catalytic environment of the HIV-1 aspartic protease.

-

Compound Dilution: Serially dilute 3'-Hydroxy Darunavir in DMSO (ranging from 10μM to 0.01nM ) to generate an 11-point dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Enzyme Addition: Add 10nM of recombinant HIV-1 protease to a 96-well or 384-well black microplate. Add the serially diluted 3'-Hydroxy Darunavir. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation.

-

Substrate Initiation: Add the EDANS/DABCYL FRET substrate to a final concentration of 10μM to initiate the reaction.

-